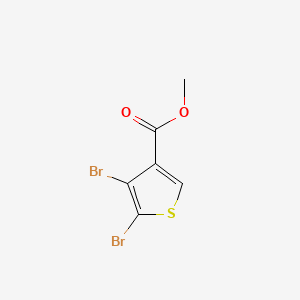

Methyl 4,5-dibromothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-dibromothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUWJHBYVBQAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24647-83-4 | |

| Record name | methyl 4,5-dibromothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways Involving Methyl 4,5 Dibromothiophene 3 Carboxylate Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Methyl 4,5-dibromothiophene-3-carboxylate serves as an excellent building block in these transformations, with the two bromine atoms acting as handles for selective functionalization.

Palladium catalysts are widely employed for the functionalization of halogenated thiophenes. The Suzuki-Miyaura, Stille, and direct arylation reactions are particularly prominent methods for introducing new aryl or vinyl groups onto the thiophene (B33073) ring of this compound and related systems. wildlife-biodiversity.comrsc.org

The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a versatile method for C-C bond formation under relatively mild conditions. nih.govmdpi.com For dibrominated thiophenes, the reaction can be controlled to achieve either mono- or diarylation by adjusting the stoichiometry of the boronic acid and the reaction conditions. researchgate.net

The Stille coupling employs organotin reagents and is known for its tolerance of a wide range of functional groups. researchgate.net This reaction has been instrumental in the synthesis of complex molecules containing thiophene moieties.

Direct arylation offers a more atom-economical approach by activating a C-H bond on a coupling partner, thereby avoiding the pre-functionalization required for Suzuki and Stille reactions. nih.gov However, controlling regioselectivity in direct arylation can be challenging, especially in substrates with multiple potential reaction sites. rsc.org

A critical aspect of the chemistry of dibromothiophene systems is the regioselectivity of functionalization. In compounds like this compound, the two bromine atoms at C-4 and C-5 are not electronically equivalent due to the influence of the C-3 ester group. However, in the closely related 2,5-dibromo-3-alkylthiophene systems, the bromine at the C-5 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the C-2 position. This preferential reactivity is attributed to the higher electrophilicity of the C-5 position in the thiophene ring. nih.gov

For instance, in the Suzuki-Miyaura coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids, monosubstitution occurs selectively at the C-5 position. nih.gov This selectivity allows for the stepwise introduction of different aryl groups at the C-5 and C-2 positions. While direct studies on this compound are less common in the literature, the principles of regioselectivity observed in analogous 3-substituted dibromothiophenes provide valuable insights. The electron-withdrawing nature of the methyl carboxylate group at C-3 in the target molecule would be expected to influence the relative reactivity of the C-4 and C-5 bromine atoms, though typically the α-position (C-5) is more susceptible to initial reaction in palladium-catalyzed couplings. d-nb.info

Direct arylation of 3-substituted thiophenes can lead to mixtures of C-2 and C-5 arylated products, with the regioselectivity being highly dependent on the catalyst, solvent, and the nature of the substituent. nih.gov For methyl 3-thiophenecarboxylate, specific conditions have been developed to favor either C-2 or C-5 arylation. nih.gov

| Dibromothiophene Derivative | Reaction Type | Coupling Partner | Catalyst System | Major Product (Position of Functionalization) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Suzuki-Miyaura | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-bromo-3-hexylthiophene | Moderate to Good | nih.gov |

| 4,5-Dibromothiophene-2-carboxaldehyde | Suzuki-Miyaura (one-pot double coupling) | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4,5-Diarylthiophene-2-carboxaldehyde | Good | nih.gov |

| Methyl 3-thiophenecarboxylate | Direct Arylation | Aryl Bromide | Pd₂(dba)₃ / NMP | Mixture of 2- and 5-arylated products (15:51 ratio) | - | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophene | 25-76 | nih.gov |

Note: This table includes data from closely related dibromothiophene derivatives to illustrate general principles of regioselectivity, due to a lack of specific published data for this compound under these exact conditions.

The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (in this case, a C-Br bond of the dibromothiophene) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The rate of oxidative addition is influenced by the strength of the carbon-halogen bond (C-I > C-Br > C-Cl) and the electronic properties of the thiophene ring. wildlife-biodiversity.com

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organoboron in Suzuki or organotin in Stille) is transferred to the palladium(II) center, displacing the halide. This is often the rate-determining step and is typically facilitated by a base in the Suzuki reaction. nih.gov

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wildlife-biodiversity.com

Mechanistic studies on these reactions often involve kinetic analysis, isotopic labeling, and the isolation and characterization of catalytic intermediates to understand the factors that control reactivity and selectivity. researchgate.net For dibrominated substrates, the relative rates of oxidative addition at the two C-Br bonds are a key determinant of regioselectivity.

Nickel-Catalyzed Polycondensation Reactions for Dibromothiophene Derivatives

Nickel catalysts are particularly effective for the polymerization of dihalo-thiophene monomers to produce polythiophenes, which are important materials in organic electronics. core.ac.ukrsc.org Kumada catalyst-transfer polycondensation is a prominent example of a nickel-catalyzed chain-growth polymerization. rsc.org In this process, a Grignard reagent is formed from a bromothiophene monomer, which then undergoes polymerization in the presence of a nickel catalyst.

Dibromothiophene derivatives can be used in nickel-catalyzed polycondensation reactions to synthesize regioregular polythiophenes. nih.gov The reaction typically involves the formation of a Grignard reagent from the dibromo-monomer, followed by polymerization. The structure of the resulting polymer, including its regioregularity, is highly dependent on the monomer structure and the reaction conditions. While specific examples utilizing this compound as a monomer in nickel-catalyzed polycondensation are not extensively documented, the general principles of this chemistry are applicable. The ester functionality would need to be compatible with the Grignard formation and polymerization conditions.

Nucleophilic Substitution Reactions on Brominated Thiophene Rings

The bromine atoms on the thiophene ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by the electron-withdrawing ester group. However, SNAr reactions on unactivated aryl halides are generally challenging. The presence of strong electron-withdrawing groups, such as a nitro group, significantly facilitates these reactions. nih.gov

In the case of brominated thiophenes, reactions with strong nucleophiles like amines can lead to the displacement of a bromide ion. researchgate.net The kinetics and mechanism of such reactions are influenced by the solvent, the nature of the nucleophile, and the substitution pattern on the thiophene ring. nih.gov For this compound, the electron-withdrawing effect of the ester group at C-3 would activate the adjacent C-4 bromine atom towards nucleophilic attack to some extent, and also the C-5 bromine through resonance. The relative reactivity of the two bromine atoms in SNAr reactions would be an interesting area for investigation.

Electrophilic Functionalization via Lithiation or Analogous Activation Pathways

Halogen-metal exchange is a powerful method for activating aryl halides towards electrophilic attack. Treatment of a brominated thiophene with an organolithium reagent, such as n-butyllithium, can result in the formation of a lithiated thiophene intermediate. This highly nucleophilic species can then be quenched with a variety of electrophiles to introduce new functional groups. nih.gov

Application of Methyl 4,5 Dibromothiophene 3 Carboxylate in Advanced Material Science and Polymer Chemistry

A Versatile Precursor for Conjugated Polymer Synthesis

Methyl 4,5-dibromothiophene-3-carboxylate serves as a key monomer in the synthesis of a variety of conjugated polymers, particularly those based on polythiophene frameworks. The presence of two reactive bromine sites allows for controlled polymerization through various cross-coupling reactions.

Crafting Polythiophene Frameworks through Controlled Polycondensation

Stille-type polymerization is a prominent and versatile method for the synthesis of conjugated polymers, and it is well-suited for monomers like this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of an organostannane with an organic halide. In this context, the dibrominated thiophene (B33073) derivative can react with a distannylated comonomer to yield a well-defined polymer chain.

The reactivity of the bromine atoms at the 4- and 5-positions facilitates the formation of regioregular polythiophenes, which is crucial for achieving optimal electronic properties. For instance, a similar monomer, ethyl-2,5-dibromothiophen-3-carboxylate, has been successfully employed in Stille coupling polymerization to synthesize both regioregular and regiorandom polymers with high yields of 89% and 87%, respectively. rsc.org This demonstrates the feasibility of using such substituted dibromothiophene carboxylates in controlled polycondensation reactions to create precisely structured polymeric materials. The general scheme for such a polymerization is depicted below:

| Reactant A | Reactant B | Catalyst | Resulting Polymer |

| This compound | Organodistannane | Palladium complex (e.g., Pd(PPh₃)₄) | Poly(thiophene-3-carboxylate) derivative |

This controlled polymerization allows for the creation of polymers with predictable structures and, consequently, predictable properties.

Strategic Design for Tailoring Bandgap and Electronic Properties

The substitution pattern of this compound is instrumental in fine-tuning the electronic properties of the resulting polymer semiconductors. The electron-withdrawing nature of the methyl carboxylate group at the 3-position significantly influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By introducing this functional group, the HOMO level can be lowered, which is a key strategy for improving the open-circuit voltage (Voc) in organic photovoltaic devices and enhancing the stability of the material against oxidation.

Furthermore, the ability to copolymerize this monomer with various other aromatic units provides a powerful tool for bandgap engineering. By carefully selecting the comonomer, the absorption spectrum of the resulting polymer can be tailored to absorb a broader range of the solar spectrum, a critical factor for enhancing the efficiency of organic solar cells. The interplay between the electron-withdrawing carboxylate group and the electronic nature of the comonomer allows for precise control over the intramolecular charge transfer characteristics of the polymer, thereby dictating its optical and electronic properties.

Integration into Organic Electronic and Optoelectronic Devices

The polymers synthesized from this compound are prime candidates for integration into a variety of organic electronic and optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In the context of Organic Light-Emitting Diodes (OLEDs) , the tailored electronic properties of these polymers can lead to efficient charge injection and transport, as well as controlled emission colors. The ability to tune the bandgap allows for the creation of materials that emit light across the visible spectrum.

For Organic Photovoltaics (OPVs) , the strategic design of the polymer's energy levels is paramount. nih.gov As mentioned, the lowered HOMO level resulting from the carboxylate substitution can lead to higher open-circuit voltages. nih.gov Additionally, a well-designed polymer with a low bandgap can absorb more photons from the sun, leading to a higher short-circuit current. The performance of OPVs is highly dependent on the morphology of the active layer, and the solubility and processing characteristics of polymers derived from this monomer can be optimized to achieve favorable blend morphologies with fullerene or non-fullerene acceptors. nih.gov

Molecular Building Blocks for Small Molecule Organic Semiconductors

Beyond its use in polymerization, this compound is a valuable building block for the synthesis of small molecule organic semiconductors. nih.gov These materials offer advantages over their polymeric counterparts, such as well-defined molecular weights and high purity, which can lead to more reproducible device performance.

The two bromine atoms provide reactive handles for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of more complex, conjugated molecules. By reacting this compound with other aromatic boronic acids or stannanes, a diverse library of small molecules with tailored electronic and optical properties can be synthesized. These small molecules can be designed to have specific molecular packing in the solid state, which is crucial for efficient charge transport in devices like organic field-effect transistors (OFETs).

Precursors for Materials with Tailored Characteristics

The inherent functionality of this compound allows for the creation of materials with specifically tailored characteristics, such as improved conductivity and enhanced stability. The electron-withdrawing ester group can be hydrolyzed to a carboxylic acid, which can then be further modified. For example, the carboxylic acid can be converted to an alkali metal sulfonate, a modification that has been shown to remarkably improve the electrical conductivity of regioregular polythiophenes.

Moreover, the presence of the ester functionality can enhance the solubility and processability of the resulting polymers, facilitating their fabrication into thin films for electronic devices. The stability of the polymers can also be influenced by the substituent. The lowered HOMO energy level, as a result of the carboxylate group, can lead to increased stability of the material in air by making it more resistant to oxidation.

Investigation of Packing Patterns and Their Relevance to Solid-State Polymerization

The crystal structure and packing of monomers are critical factors in solid-state polymerization, a solvent-free method for producing highly ordered polymers. While specific studies on the crystal packing of this compound are not widely available, research on similar dibromothiophene derivatives provides valuable insights.

For solid-state polymerization to occur, the monomer units in the crystal lattice must be arranged in a way that allows for the topochemical reaction to proceed. This typically requires the reactive bromine atoms of adjacent molecules to be in close proximity. The substituents on the thiophene ring play a crucial role in directing the molecular packing. It is hypothesized that substituents can be strategically chosen to induce an anti-orientation of the monomers, which resembles the s-trans structure of the resulting polythiophene, a favorable conformation for charge transport. rsc.org

The study of the crystal packing of this compound and its derivatives through techniques like X-ray crystallography is essential for understanding and predicting their reactivity in the solid state and the properties of the resulting polymers. rsc.orgresearchgate.net Such investigations are key to the "crystal engineering" approach, where the solid-state structure is rationally designed to achieve a desired polymer architecture and function. rsc.orgresearchgate.net

Theoretical and Computational Investigations on Methyl 4,5 Dibromothiophene 3 Carboxylate and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. semanticscholar.orgechemcom.com For Methyl 4,5-dibromothiophene-3-carboxylate and its analogues, DFT calculations are used to determine optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

The energies of these orbitals are critical for predicting chemical reactivity. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.comsci-hub.se

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. semanticscholar.orgimist.ma These descriptors provide a theoretical framework for understanding the molecule's stability and reactivity patterns. semanticscholar.org

Key Reactivity Descriptors Derived from DFT:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). imist.ma

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. sci-hub.se |

| Electronegativity (χ) | (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of electron cloud; large hardness indicates high stability. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic nature of a molecule. |

Analysis of Molecular Electrostatic Potential (ESP) and its Influence on Charge Generation Mechanisms

The Molecular Electrostatic Potential (ESP), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. imist.maresearchgate.net The ESP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. chemrxiv.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the ESP map would reveal distinct features. The most negative potential (red) is expected around the carbonyl oxygen of the ester group, making it a primary site for interactions with electrophiles or hydrogen bond donors. researchgate.net Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the methyl group.

A particularly important feature for halogenated compounds is the "σ-hole". This is a region of positive electrostatic potential located on the outermost portion of the halogen atom (bromine, in this case), along the C-Br bond axis. nih.gov This positive σ-hole allows the bromine atom to act as an electrophile and engage in attractive, noncovalent interactions known as halogen bonding. nih.govtuni.fi The ESP analysis, therefore, provides crucial insights into how the molecule will interact with other species, guiding the understanding of charge generation and intermolecular recognition. chemrxiv.orgmdpi.com

Studies of Noncovalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking) in Crystal Structures

Noncovalent interactions are the primary forces that govern the self-assembly of molecules in the solid state, dictating the final crystal structure and influencing physical properties. mdpi.commdpi.com For this compound, several types of noncovalent interactions are computationally and experimentally studied to understand its crystal packing. rsc.org

Halogen Bonding (XB): Due to the presence of two bromine atoms, halogen bonding is a dominant structure-directing interaction. spbu.ru A σ-hole on a bromine atom can interact favorably with a region of negative electron density on an adjacent molecule, such as another bromine atom (Br···Br) or the carbonyl oxygen (Br···O). nih.gov Computational studies on 2,5-dibromothiophenes have classified the packing patterns driven by Br···Br interactions into three main types:

Chains: Each bromine atom acts as either a halogen bond donor or acceptor.

Zigzag Arrays: Each bromine atom functions simultaneously as both a donor and an acceptor.

Rhombic Assemblies: Four bromine atoms form a rhomboid motif.

DFT calculations have estimated the energy of these Br···Br interactions to be in the range of 0.5 to 2.2 kcal/mol, confirming their significance in crystal engineering. spbu.ru

π-π Stacking: The aromatic thiophene (B33073) ring can participate in π-π stacking interactions with adjacent rings. mdpi.com These interactions involve the overlapping of π-orbitals and are crucial for the close packing of aromatic molecules in crystals. The stacking can be either face-to-face or offset, with typical interaction energies contributing to the cohesive energy of the crystal. mdpi.com

| Interaction Type | Description | Atoms Involved in this compound | Typical Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bonding | Interaction involving the electrophilic σ-hole of a halogen atom. nih.gov | C-Br···Br or C-Br···O=C | 0.5 - 5.0 |

| Hydrogen Bonding | Weak electrostatic interaction between a C-H bond and an electronegative atom. | C-H···O=C | 0.5 - 2.5 |

| π-π Stacking | Attractive interaction between aromatic rings. mdpi.com | Thiophene Ring ··· Thiophene Ring | 1.0 - 10.0 |

Computational Characterization of Reaction Profiles and Transition States for Catalytic Processes

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, particularly complex catalytic cycles. rsc.org For substrates like this compound, which are common building blocks in cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions), DFT calculations can map the entire potential energy surface of the reaction.

This mechanistic investigation involves several key steps:

Locating Stationary Points: The geometries of all reactants, intermediates, transition states, and products along a proposed reaction pathway are optimized.

Identifying Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. It is characterized by having exactly one imaginary frequency in a vibrational analysis, which corresponds to the motion that transforms the reactants into products.

Calculating Activation Energies: The activation energy (ΔG‡) is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. Computational studies can compare different possible pathways to determine the most favorable one. nih.gov

Reaction Profile Diagram: The energies of all stationary points are plotted against the reaction coordinate to create a reaction profile diagram. This visual representation clearly shows the energy barriers and the thermodynamic stability of intermediates, providing a comprehensive understanding of the catalytic process. mdpi.com

For example, in a hypothetical palladium-catalyzed Suzuki coupling reaction involving this compound, computational studies could model the key steps: oxidative addition of the dibromothiophene to the Pd(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the C-C coupled product and regenerate the catalyst. By calculating the energies of the transition states for each step, researchers can identify the rate-determining step and understand how substituents on the thiophene ring or ligands on the catalyst influence the reaction's efficiency. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of Methyl 4,5 Dibromothiophene 3 Carboxylate and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "Methyl 4,5-dibromothiophene-3-carboxylate" and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and through-space proximity.

¹H and ¹³C NMR Spectroscopy are fundamental for confirming the primary structure of "this compound". The ¹H NMR spectrum would be expected to show a singlet for the methyl ester protons and a singlet for the single proton on the thiophene (B33073) ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carboxylate group. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, with the carbonyl carbon of the ester appearing at a characteristic downfield shift. rsc.orgmdpi.com The specific chemical shifts can be predicted based on empirical data from similar substituted thiophenes.

For derivatives of "this compound," ¹H and ¹³C NMR are crucial for verifying successful chemical transformations. For instance, in polymerization reactions, the disappearance of monomer signals and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| Thiophene-H | 7.0 - 8.0 | C=O (Ester) | 160 - 170 |

| -OCH₃ | 3.7 - 4.0 | Thiophene-C (substituted) | 110 - 140 |

| -OCH₃ | 50 - 55 |

³¹P and ¹⁹F NMR Spectroscopy become relevant when "this compound" is used as a building block for derivatives containing phosphorus or fluorine, respectively. These nuclei are 100% naturally abundant and have a spin of ½, making them highly suitable for NMR analysis.

³¹P NMR is employed to characterize organophosphorus derivatives. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state. nih.govresearchgate.netresearchgate.net For example, if the thiophene moiety is functionalized with a phosphine (B1218219) group, ³¹P NMR can confirm the structure and monitor reactions such as oxidation or coordination to a metal center.

¹⁹F NMR is a powerful tool for the analysis of fluorinated derivatives. nih.govnih.govrsc.orgresearchgate.netthermofisher.com The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, making it straightforward to distinguish between different fluorine environments within a molecule. This is particularly useful in the characterization of fluorinated polymers derived from "this compound," where it can provide information on monomer incorporation and polymer microstructure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Optical Properties Assessment

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule and assessing its optical properties. For "this compound" and its derivatives, particularly conjugated oligomers and polymers, UV-Vis spectroscopy provides insights into the extent of π-conjugation.

The parent compound, "this compound," is expected to exhibit absorption bands in the UV region, corresponding to π-π* transitions within the thiophene ring. The position of the absorption maximum (λmax) is influenced by the substituents on the thiophene ring.

When "this compound" is used as a monomer to synthesize conjugated polymers, a significant red-shift (bathochromic shift) in the λmax is observed. This shift to longer wavelengths is a direct consequence of the extended π-conjugation along the polymer backbone, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netbiointerfaceresearch.comresearchgate.netspectrabase.com The shape of the absorption spectrum can also provide information about the degree of order and aggregation in the solid state.

| Compound Type | Typical λmax Range (nm) | Electronic Transition |

| Substituted Thiophene Monomer | 250 - 350 | π-π |

| Thiophene Oligomer | 350 - 450 | π-π |

| Polythiophene | 450 - 600 | π-π* |

Cyclic Voltammetry (CV) for Electrochemical Properties and Energy Level Determination (HOMO/LUMO)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules and to determine their frontier molecular orbital energy levels (HOMO and LUMO). This information is crucial for understanding the electronic properties of "this compound" and its derivatives, especially in the context of their application in organic electronic devices.

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The voltammogram shows peaks corresponding to oxidation and reduction events. From the onset potentials of the first oxidation (Eox) and reduction (Ered) processes, the HOMO and LUMO energy levels can be estimated using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. core.ac.ukimist.marsc.orgresearchgate.netmdpi.com

For conjugated polymers derived from "this compound," CV can be used to assess their electrochemical stability and to determine their band gap (Eg), which is the difference between the LUMO and HOMO energy levels.

| Parameter | Determination from CV | Significance |

| Oxidation Potential (Eox) | Onset of the first oxidation peak | Relates to the HOMO energy level |

| Reduction Potential (Ered) | Onset of the first reduction peak | Relates to the LUMO energy level |

| HOMO (eV) | EHOMO = -e(Eox - EFc/Fc+ + 4.8) | Energy of the highest occupied molecular orbital |

| LUMO (eV) | ELUMO = -e(Ered - EFc/Fc+ + 4.8) | Energy of the lowest unoccupied molecular orbital |

| Electrochemical Band Gap (Eg) | Eg = ELUMO - EHOMO | Energy difference between HOMO and LUMO |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC/MS-ESI)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For "this compound," MS can confirm its molecular formula (C₆H₄Br₂O₂S).

Techniques such as Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) are particularly useful for analyzing "this compound" and its derivatives. scielo.org.za ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with high accuracy.

The presence of two bromine atoms in "this compound" results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a valuable tool for identifying brominated compounds in complex mixtures. nih.govnih.gov Fragmentation analysis (MS/MS) can provide further structural information by breaking the molecule into smaller, charged fragments, which can help to elucidate the connectivity of the atoms.

| Ion | Description | Expected m/z (for C₆H₄⁷⁹Br₂O₂S) |

| [M]⁺ | Molecular ion | ~298 |

| [M+H]⁺ | Protonated molecule | ~299 |

| [M+Na]⁺ | Sodium adduct | ~321 |

X-ray Diffraction Analysis for Solid-State Structures and Intermolecular Interactions

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of "this compound," if a suitable crystal can be grown, would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry. mdpi.comresearchgate.net

Furthermore, XRD reveals how molecules are packed in the crystal lattice and provides detailed information about intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. rsc.orgresearchgate.netacs.orgamanote.comnih.gov These interactions play a crucial role in determining the bulk properties of the material.

For polymeric derivatives of "this compound," XRD is used to assess the degree of crystallinity and the nature of the packing in thin films. The presence of sharp diffraction peaks indicates a well-ordered, crystalline structure, which is often desirable for applications in organic electronics as it can facilitate charge transport.

| Interaction Type | Description | Significance |

| Halogen Bonding | Noncovalent interaction involving a halogen atom | Influences crystal packing and can direct self-assembly |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings | Important for charge transport in conjugated materials |

| C-H···O/S Interactions | Weak hydrogen bonds | Contribute to the overall stability of the crystal structure |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Index Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. When "this compound" is used as a monomer to synthesize polymers, GPC is used to determine key parameters of the resulting macromolecules. mdpi.comresearchgate.netlcms.cz

In GPC, a polymer solution is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the sample can be determined.

The molecular weight of a polymer significantly influences its physical properties, such as its mechanical strength, solubility, and thermal stability. The PDI provides a measure of the breadth of the molecular weight distribution; a PDI close to 1.0 indicates a narrow distribution, which is often desirable for achieving well-defined material properties.

| Parameter | Description | Information Provided |

| Number-Average Molecular Weight (Mₙ) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like colligative properties. |

| Weight-Average Molecular Weight (Mₙ) | An average that takes into account the weight of each polymer chain. | More sensitive to the presence of high molecular weight chains and relates to properties like melt viscosity. |

| Polydispersity Index (PDI) | The ratio of Mₙ to Mₙ. | A measure of the broadness of the molecular weight distribution. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands for the various functional groups in the molecule. For example, a strong absorption band would be expected for the C=O stretching vibration of the ester group, and various bands would be present corresponding to the C-H, C-C, and C-S vibrations of the thiophene ring. iosrjournals.orgjchps.comnist.govnih.govnih.gov

FT-IR is particularly useful for monitoring the progress of chemical reactions. For instance, in the synthesis of derivatives, the appearance of new absorption bands or the disappearance of reactant bands can confirm the desired transformation.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1700 - 1750 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 600 |

| C-S (Thiophene) | Stretching | 600 - 800 |

Derivatization and Functionalization Strategies for Methyl 4,5 Dibromothiophene 3 Carboxylate

Synthesis of Oligothiophene and Terthiophene Derivatives from Dibromothiophene Precursors

Dibrominated thiophenes are crucial precursors for the synthesis of oligothiophenes and terthiophenes, which are of significant interest for applications in organic electronics. Cross-coupling reactions are the primary methods employed for the carbon-carbon bond formation necessary to extend the thiophene (B33073) backbone.

The Stille and Suzuki coupling reactions are among the most common and effective methods for synthesizing terthiophene derivatives. nih.gov In a typical Stille coupling, a dibromothiophene is reacted with an organotin reagent, such as tributyl(2-thienyl)tin, in the presence of a palladium catalyst to form the terthiophene structure. nih.gov Similarly, the Suzuki coupling reaction utilizes a thiophene boronic acid or ester in place of the organotin compound, offering the advantages of milder reaction conditions and the generation of non-toxic byproducts. nih.govresearchgate.net The yield for Suzuki couplings in terthiophene synthesis can range from 50% to 90%. nih.gov

For instance, 5,5''-Dibromo-2,2':5',2''-terthiophene is a key intermediate that can be synthesized and then further functionalized to create semiconducting molecules and polymers. ossila.com This dibrominated terthiophene is a useful building block for creating more complex oligomers. ossila.com The general approach involves the coupling of two thiophene units to a central dibromothiophene core.

| Coupling Reaction | Reactants | Catalyst | Typical Yield | Ref. |

| Stille Coupling | 2,5-dibromothiophene (B18171), tributyl(2-thienyl)tin | Palladium catalyst | Varies | nih.gov |

| Suzuki Coupling | 2,5-dibromothiophene, 2-thiopheneboronic acid | Palladium catalyst | 50-90% | nih.gov |

These synthetic strategies allow for the precise construction of oligothiophenes with defined lengths and substitution patterns, which is essential for tuning their electronic properties for specific applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Modification of the Ester Group for Diverse Functionalities (e.g., carboxylic acids, amides, longer alkyl esters)

The methyl ester group in methyl 4,5-dibromothiophene-3-carboxylate offers a reactive handle for the introduction of various functional groups. This modification can significantly alter the physical and chemical properties of the resulting molecule, such as solubility, reactivity, and intermolecular interactions.

Carboxylic Acids: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This can be achieved under basic or acidic conditions. The introduction of a carboxylic acid group can enhance solubility in polar solvents and provide a site for further reactions, such as amidation or esterification. d-nb.info Polythiophenes containing carboxylic acid groups have been synthesized, although the acidic group can be incompatible with some transition metal-catalyzed polymerization reactions, often necessitating a post-polymerization modification approach. d-nb.info

Amides: Carboxylic acids derived from the ester can be converted to amides through coupling reactions with amines. This transformation is valuable for introducing a wide range of functionalities, depending on the nature of the amine used. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been achieved through the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. nih.gov

Longer Alkyl Esters: Transesterification or direct esterification of the corresponding carboxylic acid with longer-chain alcohols can be employed to introduce different alkyl esters. google.com This modification can influence the solubility of the molecule in organic solvents and affect the morphology of thin films in electronic devices.

| Functional Group | Transformation Method | Key Reagents | Potential Application | Ref. |

| Carboxylic Acid | Hydrolysis | Base (e.g., NaOH) or Acid | Increased polarity, further functionalization | d-nb.info |

| Amide | Amidation | Amine, Coupling agent (e.g., TiCl4) | Introduction of specific functionalities | nih.gov |

| Longer Alkyl Ester | Transesterification/Esterification | Alcohol, Acid catalyst | Improved solubility, thin-film morphology control | google.com |

Introduction of Various Heteroaryl Units through Cross-Coupling Reactions

The bromine atoms at the 4- and 5-positions of the thiophene ring are ideal sites for the introduction of various heteroaryl units via palladium-catalyzed cross-coupling reactions. This strategy is a powerful tool for constructing complex molecular architectures with tailored electronic and optical properties.

The Suzuki and Stille reactions are widely employed for this purpose. In a Suzuki coupling, an aryl or heteroaryl boronic acid or ester is coupled with the dibromothiophene in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is known for its tolerance of a wide range of functional groups. researchgate.net For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was accomplished by a Suzuki cross-coupling reaction of the corresponding 5-bromo precursor with various arylboronic acids. nih.gov

The Stille coupling, which uses organostannanes as coupling partners, is another robust method for forming C-C bonds between aromatic rings. scispace.com It is particularly useful for coupling heteroarylstannanes that may be prone to decomposition under other conditions. scispace.com

A variety of heteroaryl units can be introduced, including but not limited to:

Pyrroles nih.gov

Furans scispace.com

Thiophenes scispace.com

Pyrazines nih.gov

The choice of the heteroaryl unit can significantly impact the electronic properties of the final molecule, such as the HOMO/LUMO energy levels and the bandgap, which are critical for applications in organic electronics.

Preparation of Building Blocks for Specific Polymeric Architectures (e.g., incorporation of acrylate (B77674) side chains for altered dielectric properties)

This compound and its derivatives are valuable building blocks for the synthesis of polymers with specific, pre-designed architectures. klinger-lab.de The ability to functionalize both the thiophene ring and the ester group allows for the creation of monomers that can be polymerized to yield materials with tailored properties.

For instance, the introduction of specific side chains can dramatically influence the final properties of the polymer. While the direct incorporation of acrylate side chains on this specific molecule is not detailed in the provided search results, the principle of designing monomers for specific polymeric architectures is well-established. klinger-lab.demdpi.com By modifying the ester group or by coupling functionalized units to the thiophene ring, it is possible to introduce polymerizable groups or side chains that can alter properties such as solubility, processability, and dielectric constant.

The development of such tailor-made block copolymers and multifunctional polymers often requires a combination of different polymerization techniques and the synthesis of well-defined building blocks. klinger-lab.de The derivatization of this compound provides a pathway to such custom-designed monomers for advanced polymeric materials.

Emerging Research Directions and Future Outlook for Methyl 4,5 Dibromothiophene 3 Carboxylate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Functionalization Efficiency and Selectivity

The functionalization of Methyl 4,5-dibromothiophene-3-carboxylate is central to its use in materials science. The two bromine atoms can be selectively replaced to introduce a wide variety of functional groups, leading to the creation of new monomers, oligomers, and polymers. While traditional palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions are workhorses for this purpose, emerging research focuses on developing more efficient, selective, and sustainable catalytic systems. nih.govresearchgate.netyoutube.com

Future research is directed towards several key areas:

Regioselective Functionalization: Developing catalysts that can distinguish between the C4 and C5 positions is a significant challenge. Achieving regioselectivity would allow for the programmed synthesis of asymmetric thiophene (B33073) derivatives, which is crucial for creating materials with specific charge transport pathways or dipole moments. Novel ligand designs for palladium catalysts are being explored to control the oxidative addition step, which is key to achieving this selectivity. nih.gov

C-H Bond Activation: Moving beyond C-Br bond functionalization, direct C-H activation represents a more atom-economical approach. rsc.org Catalytic systems, often based on palladium or cheaper metals like iron, are being designed to directly couple aryl or alkyl groups at the vacant C2 position of the thiophene ring. researchgate.netbris.ac.uk This avoids pre-functionalization steps, reducing waste and cost.

Sustainable Catalysis: There is a strong push to replace precious metal catalysts like palladium with more earth-abundant and less toxic alternatives, such as iron, nickel, or copper. bris.ac.uknih.gov Furthermore, developing catalytic systems that operate in greener solvents under milder conditions is a critical goal for industrial-scale synthesis. researchgate.net Metal-free catalytic systems are also an emerging area of interest. chemrxiv.org

The table below summarizes a comparison of catalytic strategies for the functionalization of dibromothiophene derivatives, highlighting the advantages of emerging methods.

| Catalyst System | Reaction Type | Key Advantages | Research Direction |

| Pd(PPh₃)₄ / Base | Suzuki, Stille Coupling | High reliability, broad substrate scope | Optimization for lower catalyst loading, milder conditions |

| Pd(OAc)₂ / Custom Ligand | Regioselective Coupling | Controlled synthesis of asymmetric products | Design of ligands that differentiate C4 and C5 positions |

| Pd(II) / Activator | Direct C-H Arylation | Atom economy, reduced synthetic steps | Improving selectivity and functional group tolerance |

| Nickel / NHC Ligand | Decarbonylative Coupling | Use of esters as coupling partners, avoids corrosive halides | Expanding scope to different ester and boronic acid types |

| Iron-based Catalysts | Cross-Coupling | Low cost, sustainability, low toxicity | Improving efficiency and catalyst stability |

Advanced Applications in Next-Generation Organic Electronics and Energy Conversion Devices

Thiophene-based conjugated polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics. numberanalytics.comnumberanalytics.com this compound is an ideal monomer for creating these polymers through polymerization reactions like Suzuki polycondensation. aau.dk The resulting polymers are being integrated into a variety of next-generation devices.

Organic Solar Cells (OSCs): Thiophene-based polymers derived from monomers like our target compound are widely used as the electron donor material in bulk heterojunction (BHJ) organic solar cells. mdpi.comresearchgate.net The future outlook is focused on:

Non-Fullerene Acceptors (NFAs): Pairing novel thiophene-based donor polymers with NFAs has led to significant increases in power conversion efficiency (PCE), with some all-polymer solar cells achieving PCEs over 17-18%. rsc.org

Ternary Blends: Incorporating a third component into the active layer can improve light absorption and optimize the morphology for more efficient charge separation and transport, pushing PCEs even higher. rsc.org

Semitransparent and Flexible Devices: The processability of these polymers allows for their use in flexible and semitransparent solar cells, opening up applications in wearable electronics and smart windows. acs.org

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs): The semiconductor properties of polythiophenes are also leveraged in OFETs for applications in flexible displays and sensors. By carefully designing the polymer backbone and side chains, charge carrier mobility can be optimized. In OLEDs, carbazole-thiophene derivatives have been explored as host materials for efficient light emission. nih.gov

The performance of several recently developed thiophene-based polymers in organic solar cells is detailed in the table below, illustrating the potential of materials derived from functionalized thiophene monomers.

| Polymer Donor | Polymer Acceptor/NFA | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) |

| PM6 | PYF-EF | 0.86 | 26.54 | 74.7 | 17.07 rsc.org |

| PM6 | PY-IT / PYF-EF (Ternary) | 0.87 | 27.91 | 76.8 | 18.62 rsc.org |

| PBDT-TDO (Acceptor) | PTB7-Th (Donor) | 0.78 | 2.10 | 39.0 | 0.64 nih.gov |

| TTT-co-P3HT | PC₇₁BM | 0.40 | 0.85 | 42.0 | 0.14 mdpi.com |

| P3HT | PC₇₁BM | 0.60 | 3.80 | 50.0 | 1.15 mdpi.com |

Computational Design and Prediction of Novel this compound-based Materials with Tailored Performance

The experimental synthesis and testing of new materials is a time-consuming and resource-intensive process. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and pre-screening novel materials based on building blocks like this compound. jmaterenvironsci.comnih.govcornell.edu

This computational-first approach accelerates materials discovery by:

Predicting Electronic Properties: DFT calculations can accurately predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of new molecules and polymers. mdpi.compreprints.org This is crucial for designing OSCs, as the energy levels of the donor and acceptor materials must be aligned for efficient charge transfer. The HOMO-LUMO gap also determines the material's absorption spectrum. jmaterenvironsci.com

Simulating Molecular Geometry and Packing: Molecular modeling can predict the most stable conformations of polymers and how they pack in the solid state. nih.govmtu.edu This is vital because the degree of planarity and intermolecular π-stacking strongly influences charge transport mobility.

Screening Virtual Libraries: Researchers can create large virtual libraries of potential derivatives of this compound by computationally adding different functional groups. These libraries can then be rapidly screened for promising electronic and structural properties, allowing experimental efforts to be focused only on the most promising candidates. preprints.org

The table below presents DFT-calculated electronic properties for several designed thiophene-based donor-π-acceptor molecules, showcasing how computational screening can identify candidates with desirable energy levels for solar cell applications. jmaterenvironsci.com

| Molecule ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| D1 | -5.025 | -3.057 | 1.968 |

| D2 | -5.276 | -3.293 | 1.983 |

| D3 | -5.091 | -3.099 | 1.992 |

| D4 | -5.139 | -3.124 | 2.015 |

| D5 | -5.155 | -3.140 | 2.015 |

| D6 | -5.330 | -3.159 | 2.171 |

Integration with Supramolecular Chemistry for Self-Assembled Functional Systems

Supramolecular chemistry involves the design of systems where molecules spontaneously assemble into larger, ordered structures through non-covalent interactions. nih.govnih.gov this compound is an excellent candidate for supramolecular design because its functional groups can direct assembly through specific interactions.

The key interactions driving the self-assembly of its derivatives include:

Hydrogen Bonding: The carboxylate group (or amides/acids derived from it) is a powerful hydrogen bond donor and acceptor. researchgate.net This interaction can be programmed to form specific motifs, leading to the creation of 1D chains, 2D sheets, or complex 3D networks. mdpi.comsemanticscholar.org

π-π Stacking: The aromatic thiophene ring facilitates π-π stacking, where the electron clouds of adjacent rings interact. This interaction is crucial for charge transport in organic electronics, and controlling the stacking distance and geometry is a primary goal for improving device performance. nih.gov

Halogen Bonding: Although weaker, the bromine atoms on the parent molecule (or other halogens introduced synthetically) can participate in halogen bonding, adding another layer of control over the final supramolecular architecture. mdpi.com

By programming these interactions into derivatives, researchers can create "bottom-up" functional materials where the nanoscale morphology is precisely controlled. This has led to the formation of self-assembled nanowires, 2D crystals, and layered structures from thiophene-based molecules, which are essential for optimizing the performance of electronic devices. nih.govuh.edu

Q & A

Basic Research Questions

Q. What is the synthetic pathway for Methyl 4,5-dibromothiophene-3-carboxylate, and what critical steps ensure regioselectivity and purity?

- Methodological Answer : The synthesis involves bromination of thiophene-3-carboxylic acid derivatives. A validated approach includes:

- Bromination of thiophene-3-carboxylic acid using elemental bromine (Br₂) to yield 4,5-dibromothiophene-3-carboxylic acid.

- Conversion to the acid chloride using oxalyl chloride (COCl)₂.

- Esterification with methanol in the presence of pyridine to form the methyl ester.

Key steps: Use anhydrous conditions to avoid hydrolysis, monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate). Regioselectivity is ensured by controlling stoichiometry and reaction temperature .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The ester methyl group appears as a singlet (~3.8–3.9 ppm in ¹H NMR; ~52 ppm in ¹³C NMR). Thiophene ring protons are deshielded due to electron-withdrawing groups.

- IR Spectroscopy : Strong C=O ester stretch (~1720 cm⁻¹) and C-Br stretches (~600–700 cm⁻¹).

- Mass Spectrometry (LCMS) : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 294.91 g/mol).

Cross-validate with elemental analysis for Br content .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The 4,5-dibromo substitution creates steric hindrance, limiting accessibility for catalysts in Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures.

- Electron-withdrawing ester groups deactivate the thiophene ring, requiring strong bases (e.g., Cs₂CO₃) for nucleophilic substitutions.

- Monitor regiochemical outcomes via X-ray crystallography (SHELX refinement) or NOESY NMR to confirm substitution patterns .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- The compound’s low melting point and high halogen content may lead to disordered crystal lattices. Strategies include:

- Slow evaporation from dichloromethane/hexane mixtures at 4°C.

- Using SHELXL for refinement of twinned or partial occupancy structures.

- Validate with Hirshfeld surface analysis to assess intermolecular Br···O interactions .

Q. How does this compound serve as a precursor in polymer chemistry?

- Methodological Answer :

- It acts as a monomer in alternating copolymers (e.g., fluorene-thiophene systems) via Stille or Kumada couplings.

- Example protocol:

- Deprotonate the thiophene with LDA at −78°C.

- Couple with diiodofluorene using Pd(PPh₃)₄.

- Characterize polymer conductivity via cyclic voltammetry and UV-Vis spectroscopy.

- Adjust bromine substitution to tune bandgap properties .

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Contradictions often stem from polymorphic forms or residual solvents.

- Reproduce synthesis under strictly anhydrous conditions.

- Perform DSC for melting point validation and PXRD to identify polymorphs.

- Compare ¹³C NMR data with computed spectra (DFT, B3LYP/6-31G**) to verify assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.